2,13-Octadecadien-1-ol

CAS No.:

Cat. No.: VC19800654

Molecular Formula: C18H34O

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34O |

|---|---|

| Molecular Weight | 266.5 g/mol |

| IUPAC Name | octadeca-2,13-dien-1-ol |

| Standard InChI | InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3 |

| Standard InChI Key | YCOMGIOWVNOOBC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC=CCCCCCCCCCC=CCO |

Introduction

Chemical Identity and Structural Features

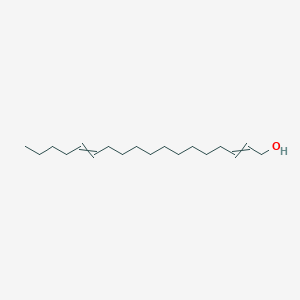

2,13-Octadecadien-1-ol (IUPAC name: octadeca-2,13-dien-1-ol) is a long-chain unsaturated alcohol with the molecular formula C₁₈H₃₂O. Its structure comprises an 18-carbon backbone with double bonds at C2–C3 and C13–C14 positions and a hydroxyl group at C1 (Fig. 1). The compound exists in four geometrical isomers: (2E,13E), (2E,13Z), (2Z,13E), and (2Z,13Z), each differing in the spatial arrangement of the double bonds . These isomers are synthesized via acetylene coupling reactions starting from diols such as 1,9-nonanediol, followed by stereoselective reductions to establish the desired E or Z configurations .

Table 1. Molecular descriptors of 2,13-octadecadien-1-ol

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₃₂O |

| Molecular weight | 264.45 g/mol |

| Double bond positions | Δ², Δ¹³ |

| Functional group | Primary alcohol (-OH) |

| Isomers | 2E,13E; 2E,13Z; 2Z,13E; 2Z,13Z |

Synthesis and Isomer-Specific Configurations

The synthesis of 2,13-octadecadien-1-ol involves multi-step organic transformations. A representative pathway begins with 1,9-nonanediol, which undergoes partial protection, followed by acetylene coupling to introduce the double bonds. Subsequent hydrogenation or Birch reduction selectively generates E or Z configurations (Table 2) . For example:

-

Acetylene coupling: 1,9-Nonanediol is converted to a diyne intermediate.

-

Partial hydrogenation: Lindlar catalyst yields Z-alkenes, while LiAlH₄ promotes E-geometry .

-

Functional group manipulation: Terminal hydroxyl groups are introduced via oxidation-reduction sequences.

Table 2. Key reactions in isomer synthesis

| Isomer | Reduction Method | Catalyst/Reagent |

|---|---|---|

| 2E,13E | Birch reduction | LiAlH₄ |

| 2E,13Z | Partial hydrogenation | Pd/BaSO₄ (quinoline) |

| 2Z,13E | Sequential Lindlar hydrogenation | Pd/CaCO₃ |

| 2Z,13Z | Full hydrogenation | Pd/C |

Structural Elucidation via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for distinguishing isomers. The ¹H and ¹³C NMR chemical shifts of allylic protons and carbons are highly sensitive to double bond geometry (Tables 3–4) . For instance:

-

The ¹H NMR signal for the C2 proton in (2E,13Z)-2,13-18:OH appears at δ 5.63 ppm (J = 15.4 Hz), whereas the (2Z,13Z) isomer resonates at δ 5.53 ppm (J = 11.0 Hz) .

-

Allylic carbons (C3 in 2,13-18:OH) exhibit upfield shifts in Z-configured isomers due to reduced diamagnetic shielding .

Table 3. ¹H NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)

| Position | (2E,13E) | (2E,13Z) | (2Z,13E) | (2Z,13Z) |

|---|---|---|---|---|

| C1-H | 4.07 | 4.08 | 4.18 | 4.18 |

| C2-H | 5.65 | 5.63 | 5.54 | 5.53 |

| C3-H | 5.70 | 5.70 | 5.59 | 5.60 |

Table 4. ¹³C NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)

| Position | (2E,13E) | (2E,13Z) | (2Z,13E) | (2Z,13Z) |

|---|---|---|---|---|

| C1 | 63.8 | 63.8 | 58.5 | 58.5 |

| C2 | 128.9 | 128.8 | 128.3 | 128.3 |

| C3 | 133.5 | 133.6 | 133.3 | 133.2 |

Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis on polar columns (e.g., DB-23) resolves isomers based on retention indices (KI) and mass spectral patterns :

-

Retention order: (2E,13E)-18:OH elutes first (KI = 2,548), followed by (2Z,13E), (2E,13Z), and (2Z,13Z) (KI = 2,572) .

-

Mass spectra: The relative intensity of the [M–H₂O]⁺ ion (m/z 248) distinguishes 2,13-18:OH (7% intensity) from 3,13-18:OH (1%) .

Table 5. GC retention indices (DB-23 column)

| Isomer | Retention Index (KI) |

|---|---|

| 2E,13E | 2,548 |

| 2Z,13E | 2,559 |

| 2E,13Z | 2,565 |

| 2Z,13Z | 2,572 |

Applications in Chemical Ecology and Pest Management

The precise synthesis and characterization of 2,13-octadecadien-1-ol isomers enable their use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume